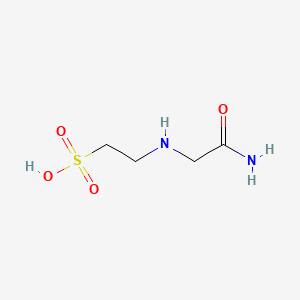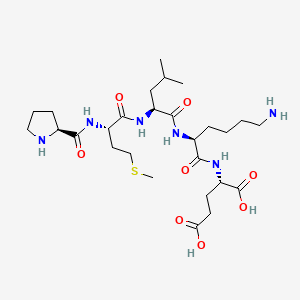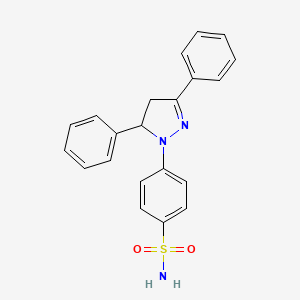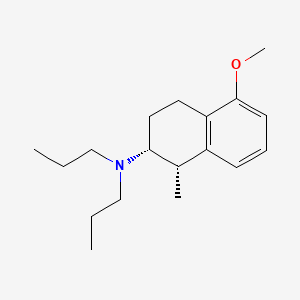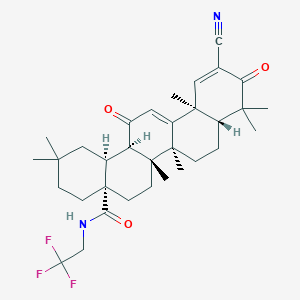
2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide
Vue d'ensemble
Description
what is '2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide'? 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide is a type of organic compound known as a trifluoromethyl-substituted dienamide. It is used as an intermediate in organic synthesis and as a pharmaceutical intermediate. the use of '2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide' 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide can be used as a reagent in organic synthesis. It can be used to synthesize a variety of compounds, including heterocycles, amides, and esters. It can also be used to synthesize aryl fluorides, which can be used as pharmaceutical intermediates. Additionally, this reagent can be used for the preparation of fluorinated polymers and for the synthesis of fluorinated surfactants. the chemistry of '2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide' 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide is an organic compound belonging to the class of amides. It is composed of a carboxamide group attached to an oleana-1,9(11)-dien-28 backbone, with a cyano group and two trifluoroethyl groups attached to the nitrogen atom of the carboxamide group. The compound is highly reactive due to the presence of the electron-withdrawing cyano group and the electron-donating trifluoroethyl groups. This makes it prone to nucleophilic attack, and it can be used as a reagent in organic synthesis. It can also be used to form polymers, as it can undergo condensation reactions with other molecules. Additionally, it can act as a ligand in coordination chemistry, forming complexes with transition metals. the biochemical/physical effects of '2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide' 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide is a synthetic compound that is used as an insecticide. It is toxic to many types of organisms, including humans. Its effects on the body can be divided into two categories: biochemical and physical. Biochemically, 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide can affect the body by disrupting the normal function of enzymes. This can lead to an imbalance in the body’s biochemical processes, resulting in symptoms such as nausea, vomiting, and abdominal pain. It can also cause damage to the liver and kidneys. Physically, 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide can cause irritation of the eyes, skin, and respiratory system. It can also cause dizziness, headaches, and fatigue. In severe cases, it can lead to respiratory failure and death. the benefits of '2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide' 1. This compound has been found to be an effective inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and other essential cellular components. This makes it a potential treatment for certain cancers, as it can interfere with the growth of cancer cells. 2. It has also been found to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis, asthma, and other inflammatory diseases. 3. In addition, this compound has been found to have anti-bacterial and anti-fungal properties, making it a potential treatment for infections caused by bacteria and fungi. 4. Finally, this compound has been found to have anti-oxidant properties, which can help protect the body from damage caused by free radicals. This can help protect against the development of certain diseases, such as cancer and heart disease. the related research of '2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide' 1. Synthesis and Biological Evaluation of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide Derivatives as Potential Anticancer Agents 2. Synthesis and Evaluation of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide Derivatives as Inhibitors of Human Carbonic Anhydrase Isozymes 3. Synthesis and Evaluation of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide and Its Derivatives as Potential Anticancer Agents 4. Synthesis and Evaluation of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide Derivatives as Potential Anti-inflammatory Agents 5. Synthesis and Evaluation of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide Derivatives as Potential Antiviral Agents 6. Synthesis and Evaluation of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide and Its Derivatives as Potential Antioxidants 7. Molecular Modeling Studies of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide and Its Derivatives 8. Structure-Activity Relationship Studies of 2-Cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide and Its Derivatives
Applications De Recherche Scientifique
Potent Inhibitor of Nitric Oxide Production
2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide, a novel dicyanotriterpenoid, exhibits extremely high inhibitory activity against the production of nitric oxide in mouse macrophages. This inhibitory potency is significantly more potent than CDDO and dexamethasone, highlighting its potential in inflammatory modulation (Honda et al., 2002).
Anti-inflammatory and Oxidative Stress Applications
A review of synthetic oleanane triterpenoids, including 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide, shows their potent anti-inflammatory properties. These compounds are effective at nanomolar levels and are beneficial in preventing and treating tissue injury caused by inflammatory and oxidative stress (Sporn et al., 2011).
Inhibitors of Nitric Oxide in Mouse Macrophages
Synthetic oleanane and ursane triterpenoids with modifications in rings A and C, like 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide, have been shown to be highly active inhibitors of nitric oxide production in mouse macrophages. This highlights their potential role in anti-inflammatory and cancer chemopreventive applications (Honda et al., 2000).
Role in Cancer Therapy and Kidney Disease Treatment
Bardoxolone methyl, a compound closely related to 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide, has completed successful clinical trials for cancer and chronic kidney disease in type 2 diabetes patients. This indicates the potential of related compounds in therapeutic applications (Fu & Gribble, 2013).
Induction of Apoptosis and Anti-proliferative Activity
The synthetic oleanane triterpenoid 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide demonstrates potent differentiating, antiproliferative, and anti-inflammatory activity. It induces apoptosis in various human tumor cell lines and has shown efficacy in models of inflammation and neuroprotection (Suh et al., 1999).
Blocking of NF-kappaB Pathway
Research indicates that compounds like 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide can block the NF-kappaB pathway, a critical pathway in inflammation and cancer, by directly inhibiting IKKβ activity. This property highlights its potential as a therapeutic agent in diseases where NF-kappaB plays a key role (Ahmad et al., 2006).
Propriétés
IUPAC Name |
(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h14-15,20,22,24H,8-13,16,18H2,1-7H3,(H,38,41)/t20-,22-,24-,29-,30+,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRASLQCAYTTEB-KPOXMGGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




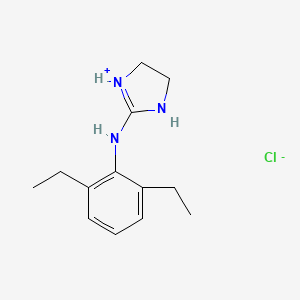

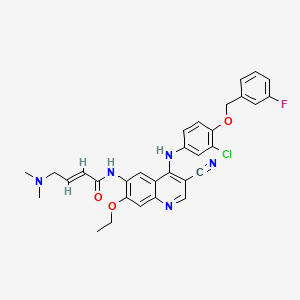
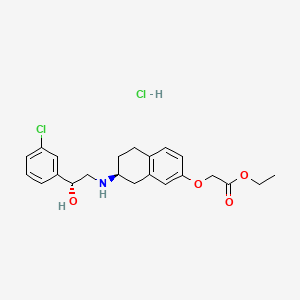
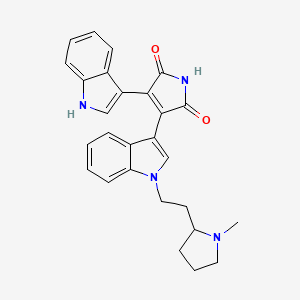
![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)

